molecular formula C14H19NO4 B2915169 2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid CAS No. 1279852-57-1

2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid

Cat. No. B2915169
CAS RN: 1279852-57-1
M. Wt: 265.309
InChI Key: ZCENPHKFPQBAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid” is a chemical compound with the CAS Number: 1279852-57-1 . It has a molecular weight of 265.31 . The IUPAC name for this compound is 2-{2-[(tert-butoxycarbonyl)amino]ethyl}benzoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-8-10-6-4-5-7-11(10)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 265.31 . It is a powder that is stored at room temperature .

Scientific Research Applications

Crystallography and Magnetism

M. Baskett & P. M. Lahti (2005) explored a related compound, 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, focusing on its crystallography and magnetic properties. This compound forms antiparallel chains joined by hydrogen bonds and exhibits unique magnetic susceptibility behaviors at lower temperatures.

HIV-Protease Assay

Fabrizio Badalassi et al. (2002)](https://consensus.app/papers/hivprotease-assay-based-chromogenic-amino-acid-badalassi/48cbc1f97f8055c1a90362f2cdb4b88f/?utm_source=chatgpt) developed an N-Fmoc, O-(tert-butyl)-protected derivative for creating oligopeptides. These peptides serve as chromogenic protease substrates, aiding in the spectrophotometric detection of HIV-protease activity.

Asymmetric Hydrogenation

T. Imamoto and colleagues (2012)](https://consensus.app/papers/pchiral-phosphine-ligands-groups-rhodiumcatalyzed-imamoto/7a7d762eba6954b88c5d7cbcee4ee15c/?utm_source=chatgpt) synthesized enantiomers of phosphine ligands with tert-butylmethylphosphino groups. These were used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating high enantioselectivities and catalytic activities.

Synthesis of Orthogonally Protected Acids

Z. Czajgucki et al. (2003)](https://consensus.app/papers/synthesis-orthogonally-protected-3r4s-czajgucki/f75f4a85f5f6537e835df923f5b15039/?utm_source=chatgpt) described the synthesis of N-protected acids using tert-butyloxycarbonyl groups. This research is significant for the synthesis of edeine analogs, with potential applications in pharmaceutical chemistry.

Antimicrobial Functions of Poly(oxazoline)s

C. Waschinski & J. Tiller (2005)](https://consensus.app/papers/polyoxazolines-functions-waschinski/cebb6b2475c75acc905fbeae8a3aa5a0/?utm_source=chatgpt) investigated poly(oxazoline)s with terminal quaternary ammonium groups synthesized using 3-[(tert-butoxycarbonyl)amino]benzyl-p-toluenesulfonate. These novel functions displayed antimicrobial potential, particularly against Staphylococcus aureus.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-8-10-6-4-5-7-11(10)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCENPHKFPQBAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.